Conformational Rigidity: Zero Rotatable Bonds & Maximal Fsp³
The target compound possesses zero rotatable bonds and an Fsp³ of 0.916, computed by PubChem [1]. In contrast, the widely procured 1,4,9-triazaspiro[5.5]undecan-2-one core (C₈H₁₅N₃O, MW 169.22, CAS 1890211-32-1), a METTL3 inhibitor scaffold, contains a flexible spirocyclic linkage with an estimated Fsp³ of ~0.75–0.85 and two rotatable ring-flip conformers, resulting in a conformational ensemble rather than a single rigid state . Similarly, the constitutional isomer 3,7,11-triazadispiro[5.1.5.3]hexadecane nitroxide retains a rotatable N–O bond and different ring-fusion geometry, precluding the same degree of structural pre-organization [2].
| Evidence Dimension | Molecular rigidity (rotatable bonds & Fsp³) |
|---|---|
| Target Compound Data | Rotatable bonds = 0; Fsp³ = 0.916 |
| Comparator Or Baseline | 1,4,9-Triazaspiro[5.5]undecan-2-one (Fsp³ ~0.75–0.85, 2 pseudo-rotatable ring conformers); 3,7,11-triazadispiro[5.1.5.3]hexadecane nitroxide (≥1 rotatable bond, different spiro geometry) |
| Quantified Difference | 0.07–0.17 higher Fsp³ for target; complete elimination of rotatable bond degrees of freedom vs. ≥2 in comparators |
| Conditions | In silico computed by PubChem Cactvs 3.4.8.24; Fsp³ = (sp³-hybridized carbons) / (total carbons) |
Why This Matters
For fragment-based drug design (FBDD) and structure-based lead optimization, absolute conformational rigidity maximizes entropic advantage upon target binding and simplifies structure–activity relationship (SAR) interpretation, distinguishing this scaffold from more flexible triaza-spiro alternatives when vector alignment to a protein binding site is critical.
- [1] PubChem CID 45791564. Computed Descriptors: Rotatable Bond Count = 0; Fsp³ = 0.916 (Computed by Cactvs 3.4.8.24). View Source
- [2] Casano, G. et al. High binding affinity of a bis-spiropiperidinium nitroxide (15-oxo-3,7,11-triazadispiro[5.1.5.3]hexadec-7-yl)oxidanyl to cucurbit[7]uril; presence of rotatable N–O bond. View Source
